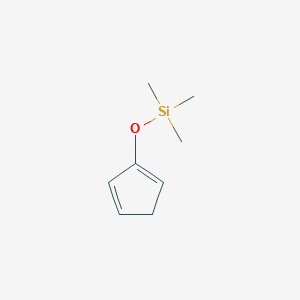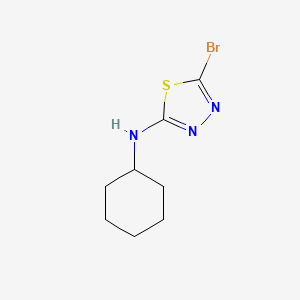
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane
Overview
Description
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane is an organosilicon compound with a molecular formula of C_8H_14OSi. It is a clear, pale liquid with a molecular weight of 154.28 g/mol . This compound is notable for its unique structure, which includes a cyclopentadienyl ring bonded to a trimethylsilyl group through an oxygen atom.
Preparation Methods
The synthesis of (cyclopenta-1,4-dien-1-yloxy)trimethylsilane typically involves the reaction of cyclopentadienyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:
Cyclopentadienyl alcohol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Chemical Reactions Analysis
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, particularly in the formation of cyclopentadienyl derivatives.
Materials Science: This compound is utilized in the development of novel materials, including polymers and coatings.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain processes.
Mechanism of Action
The mechanism of action of (cyclopenta-1,4-dien-1-yloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive cyclopentadienyl ring and the trimethylsilyl group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the desired transformations .
Comparison with Similar Compounds
Similar compounds to (cyclopenta-1,4-dien-1-yloxy)trimethylsilane include:
(cyclopenta-1,4-dien-1-yloxy)methoxytrimethylsilane: This compound has a similar structure but includes an additional methoxy group.
Cyclopentadienyltrimethylsilane: Lacks the oxygen atom, making it less reactive in certain types of reactions.
Trimethylsilylcyclopentadiene: Similar but without the oxygen linkage, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopentadienyl ring and the trimethylsilyl group through an oxygen atom, which imparts distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
cyclopenta-1,4-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)9-8-6-4-5-7-8/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKHNWDKFQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)





![5-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3276156.png)

